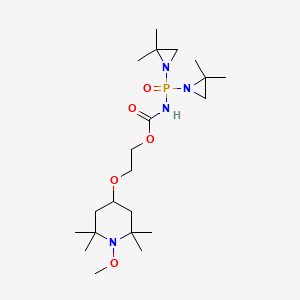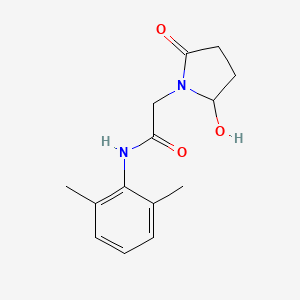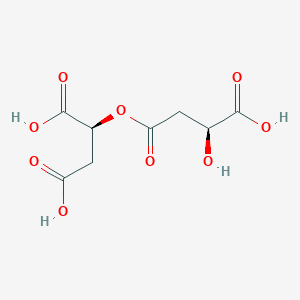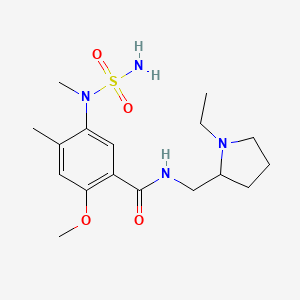
Benzamide, 5-((aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5635855, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid at room temperature and is known for its explosive nature, making it a key reagent in the field of explosives .
Preparation Methods
Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction is as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . The preparation of bromine azide requires careful handling due to its explosive properties and sensitivity to small variations in temperature and pressure.
Chemical Reactions Analysis
Bromine azide undergoes various types of reactions, including:
Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical addition, each giving an opposite orientation in the products.
Photochemical Reactions: UV photolysis of bromine azide results in the dissociation of the entire sample, indicating its instability under light exposure.
Common reagents used in reactions with bromine azide include alkenes and UV light. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bromine azide is primarily used in the field of explosives due to its high reactivity and explosive nature. It is also used in photochemistry experiments to study the effects of UV light on reactive molecules . Additionally, bromine azide’s unique properties make it a valuable reagent in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of bromine azide involves its high reactivity and ability to undergo rapid decomposition under certain conditions. The molecular targets and pathways involved in its reactions are primarily related to its ability to add to alkenes and undergo photochemical dissociation .
Comparison with Similar Compounds
Bromine azide can be compared to other azide compounds such as:
Fluorine azide (FN3): Similar to bromine azide, fluorine azide is highly reactive and explosive.
Chlorine azide (ClN3): Chlorine azide also shares similar properties with bromine azide, including high reactivity and sensitivity to temperature and pressure variations.
Iodine azide (IN3): Iodine azide is another similar compound with explosive properties and high reactivity.
Bromine azide is unique due to its specific reactivity patterns and the types of reactions it undergoes, particularly its ability to add to alkenes in both ionic and free-radical mechanisms.
Properties
CAS No. |
90763-44-3 |
|---|---|
Molecular Formula |
C17H28N4O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-[methyl(sulfamoyl)amino]benzamide |
InChI |
InChI=1S/C17H28N4O4S/c1-5-21-8-6-7-13(21)11-19-17(22)14-10-15(20(3)26(18,23)24)12(2)9-16(14)25-4/h9-10,13H,5-8,11H2,1-4H3,(H,19,22)(H2,18,23,24) |
InChI Key |
CEFBFXCEPYASMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



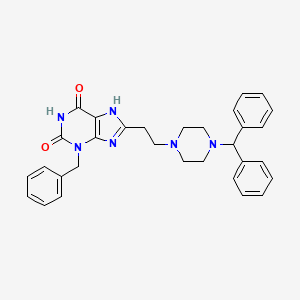
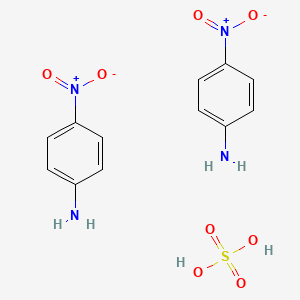

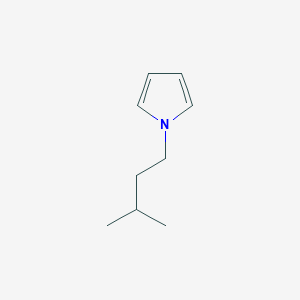

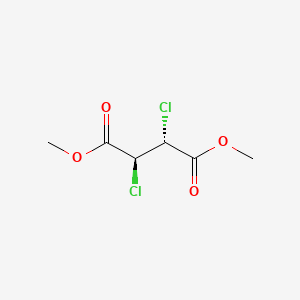
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)

